2-(4-Methoxyphenyl)inosine

Description

Overview of Inosine (B1671953) and Modified Nucleosides in Biochemical Research

Inosine is a naturally occurring purine (B94841) nucleoside, formed by the deamination of adenosine (B11128). It plays a crucial role in various biological processes, including as an intermediate in the purine salvage pathway and as a component of certain transfer RNAs (tRNAs), where it participates in the wobble base pairing that is essential for the proper translation of the genetic code. nih.govnih.gov The modification of inosine and other nucleosides has led to the development of a wide range of compounds with therapeutic applications. These modifications can involve alterations to the sugar moiety, the nucleobase, or both, and can result in molecules with antiviral, anticancer, or immunomodulatory properties. nih.govtandfonline.com

Modified nucleosides are instrumental in probing the intricate workings of cellular machinery. They can act as inhibitors of key enzymes involved in nucleic acid synthesis or as chain terminators in DNA or RNA replication. Furthermore, the introduction of specific chemical groups can enhance the metabolic stability of these analogs or alter their interaction with target proteins, making them valuable tools for studying biological systems.

Chemical Structure and Precise Nomenclature of 2-(4-Methoxyphenyl)inosine

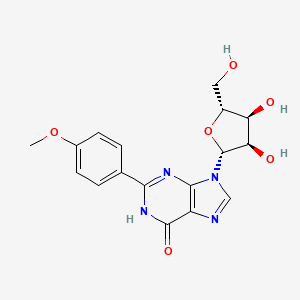

The precise chemical structure of this compound is defined by the attachment of a 4-methoxyphenyl (B3050149) group to the C2 position of the inosine core. The systematic name for this compound is 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(4-methoxyphenyl)-1H-purin-6(9H)-one.

The key structural features include the purine ring system of hypoxanthine (B114508), the ribofuranose sugar, and the appended 4-methoxyphenyl group. This aromatic substituent, with its electron-donating methoxy (B1213986) group, is expected to significantly influence the electronic properties and steric profile of the nucleoside.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Nucleoside | Inosine |

| Modification | Substitution at the C2 position of the purine ring |

| Substituent | 4-Methoxyphenyl group |

| Sugar Moiety | Ribofuranose |

Hypothesized Research Significance of this compound as a Purine Analog in Cellular Metabolism

While specific research on the biological activity of this compound is not extensively documented in publicly available literature, its significance can be hypothesized based on the known roles of related compounds. As a purine analog, it is likely to interact with enzymes and receptors that recognize natural purines like inosine and guanosine (B1672433).

The introduction of the 4-methoxyphenyl group at the C2 position could confer several interesting properties. This group is known to be present in various medicinally active compounds and can influence factors such as receptor binding affinity, metabolic stability, and cellular uptake. nih.govmdpi.commdpi.com For instance, in other molecular scaffolds, the 4-methoxyphenyl moiety has been associated with a range of biological activities, including anthelmintic and retinoid-like effects. nih.govwikipedia.org

It is plausible that this compound could act as a modulator of enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), an enzyme central to the purine salvage pathway. wikipedia.org By competing with natural substrates, it could potentially disrupt nucleotide pools and affect cellular processes that are highly dependent on purine synthesis, such as cell proliferation. Furthermore, the lipophilic nature of the 4-methoxyphenyl group might enhance its ability to cross cell membranes, potentially leading to increased bioavailability compared to unmodified inosine. Research on other 2-substituted nucleoside analogs has shown that modifications at this position can lead to compounds with significant biological activity, including affinity for adenosine receptors. nih.gov

Historical Context of Nucleoside-Based Chemical Biology and Medicinal Chemistry Research Methodologies

The field of nucleoside chemistry has a long and storied history, dating back to the early 20th century. The initial focus was on the isolation and structural elucidation of the natural nucleosides. However, the discovery of the therapeutic potential of modified nucleosides in the mid-20th century, with the development of compounds like cytarabine (B982) for cancer treatment, marked a turning point.

The subsequent decades saw the development of sophisticated synthetic methodologies that allowed for the precise and efficient creation of a vast library of nucleoside analogs. Key advancements include the development of phosphoramidite (B1245037) chemistry for oligonucleotide synthesis and various coupling strategies to introduce modifications at specific positions on the nucleobase or sugar. wikipedia.org These methodological breakthroughs have been instrumental in the rational design of nucleoside-based drugs and chemical probes. The ongoing exploration of novel analogs like this compound is a continuation of this rich tradition of innovation at the interface of chemistry and biology.

Structure

3D Structure

Properties

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(4-methoxyphenyl)-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O6/c1-26-9-4-2-8(3-5-9)14-19-15-11(16(25)20-14)18-7-21(15)17-13(24)12(23)10(6-22)27-17/h2-5,7,10,12-13,17,22-24H,6H2,1H3,(H,19,20,25)/t10-,12-,13-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVPRAXSQXNSPD-CNEMSGBDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50853442 | |

| Record name | 2-(4-Methoxyphenyl)inosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50853442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56489-60-2 | |

| Record name | 2-(4-Methoxyphenyl)inosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50853442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivatization of 2 4 Methoxyphenyl Inosine

Precursor Synthesis and Methodologies for Purine (B94841) C2 Functionalization

The functionalization of the C2 position of the purine ring is a critical step in the synthesis of 2-(4-Methoxyphenyl)inosine. This typically involves the preparation of a 2-substituted purine intermediate that can undergo further reaction to introduce the desired 4-methoxyphenyl (B3050149) group.

Synthesis of 2-Substituted Purine Intermediates

The synthesis of 2-substituted purine intermediates often starts from readily available purine derivatives, such as guanosine (B1672433) or inosine (B1671953). dtic.milthieme-connect.com A common strategy involves the conversion of a 2-amino group into a more versatile functional group, like a halogen. For instance, 2-aminopurine (B61359) nucleosides can be converted to 2-halopurine nucleosides through diazotization reactions. psu.edugoogle.comgoogle.com For example, 2-amino-6-chloropurine (B14584) nucleosides can be synthesized from guanosine by first protecting the hydroxyl groups of the ribose sugar, then chlorinating the 6-position, and finally performing a reductive dehalogenation at the 6-position. dtic.mil

Another approach involves the direct C-H functionalization of the purine ring. nih.govresearchgate.net However, methods for direct C2-H functionalization are generally more challenging compared to C8-H functionalization. mdpi.com Therefore, the use of pre-functionalized purine precursors is more common. Lithiation at the C2 position followed by quenching with an electrophile is another strategy, although regioselectivity can be a challenge. acs.org

A key intermediate for the synthesis of 2-substituted inosine derivatives is 2,6-dichloropurine, which can be synthesized from hypoxanthine (B114508). google.com This dihalogenated purine allows for sequential and regioselective substitution at the C6 and C2 positions.

Introduction of the 4-Methoxyphenyl Moiety at the C2 Position via Cross-Coupling or Nucleophilic Aromatic Substitution

Once a suitable 2-substituted purine intermediate, such as a 2-halopurine, is obtained, the 4-methoxyphenyl group can be introduced. Two primary methods for this transformation are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. nih.govnih.govsigmaaldrich.com In the context of this compound synthesis, a 2-halopurine nucleoside (e.g., 2-chloro- or 2-iodoinosine) can be coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a suitable base. nih.govacs.orgacs.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. sigmaaldrich.com For instance, catalysts like Pd(PPh3)4 are commonly used for such transformations in nucleoside chemistry. nih.gov

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution (SNAr) offers an alternative, metal-free approach. wikipedia.org In this method, a 2-halopurine is reacted with a nucleophile, in this case, the 4-methoxyphenoxide anion. The success of SNAr reactions on purine rings is highly dependent on the electronic nature of the purine system. The presence of electron-withdrawing groups on the purine ring activates it towards nucleophilic attack. wikipedia.orglibretexts.org The reaction of a 2-halopurine with 4-methoxyphenol (B1676288) can be facilitated by a Brønsted acid in a fluoroalcohol solvent. researchgate.net

Glycosylation Methodologies for Ribofuranose Attachment

The attachment of the ribofuranose moiety to the purine base is a pivotal step in nucleoside synthesis. The goal is to form the N9-glycosidic bond with the correct β-stereochemistry, as found in naturally occurring nucleosides.

Stereoselective Glycosylation Approaches for Inosine Nucleosides

Several methods exist for the glycosylation of purines. acs.org The Vorbrüggen glycosylation is one of the most widely used methods. acs.orggoogle.com This reaction typically involves the coupling of a silylated purine base with a protected and activated ribose derivative, often a 1-O-acetyl- or 1-chloro-ribofuranose, in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl4) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). acs.orggoogle.com The stereochemical outcome of the glycosylation is often directed by the protecting group at the C2' position of the ribose, which can participate in the reaction to favor the formation of the β-anomer (neighboring group participation). rsc.org

Other glycosylation strategies include the fusion method, which involves heating a per-acylated sugar with the nucleobase, and the metal salt method. acs.org More recent developments include one-pot synthesis from unprotected or 5-O-monoprotected ribose using modified Mitsunobu conditions. acs.orgacs.org Enzymatic transglycosylation methods also offer a highly stereoselective route to nucleoside synthesis. nih.govmdpi.com

Protection and Deprotection Strategies for Ribose Moieties during Synthesis

To ensure the desired reactivity and prevent unwanted side reactions, the hydroxyl groups of the ribose sugar must be protected during the synthesis. umich.eduumich.edu Common protecting groups for the 2', 3', and 5'-hydroxyls include acyl groups (e.g., acetyl, benzoyl) and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS). dtic.milthieme-connect.commdpi.com

The choice of protecting group is critical and depends on the subsequent reaction conditions. umich.edu For example, acetyl groups are stable under mildly acidic conditions but are readily removed by basic hydrolysis (e.g., with ammonia (B1221849) in methanol). nih.gov Silyl ethers are typically removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). The 5'-hydroxyl group is often protected with a trityl or dimethoxytrityl (DMTr) group, which can be selectively removed under acidic conditions. acs.orgumich.edumdpi.com The use of cyclic acetals or ketals, such as the isopropylidene group, can protect the 2' and 3'-hydroxyls simultaneously. mdpi.comnih.gov

Following the successful construction of the protected this compound, a final deprotection step is required to remove all protecting groups from the ribose moiety and the purine base (if any) to yield the final product.

Convergent and Linear Synthesis Pathways for this compound

The synthesis of this compound can be designed using either a convergent or a linear approach. rsc.orgbeilstein-journals.orgnih.govscholarsresearchlibrary.com

Linear Synthesis:

In a linear synthesis, the molecule is built step-by-step in a sequential manner. rsc.org For this compound, a linear approach might start with a pre-existing inosine or guanosine molecule. The synthesis would then involve:

Protection of the ribose hydroxyl groups. dtic.mil

Modification of the purine base at the C2 position, first by creating a reactive intermediate (e.g., a 2-halo derivative) and then introducing the 4-methoxyphenyl group. dtic.milmdpi.com

Final deprotection of the ribose hydroxyls to yield the target compound. nih.gov

Convergent Synthesis:

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined (coupled) in the later stages. rsc.orgbeilstein-journals.orgnih.govscholarsresearchlibrary.com For this compound, a convergent strategy would typically involve:

Separate synthesis of the modified purine base, 2-(4-methoxyphenyl)hypoxanthine. This would be achieved by functionalizing a simpler purine precursor.

Separate synthesis of a protected and activated ribofuranose derivative. rsc.org

Coupling of the pre-synthesized modified base with the activated ribose via a glycosylation reaction. google.comnih.gov

Final deprotection of the resulting nucleoside.

Regioselective Modifications and Analog Synthesis of this compound Derivatives

The synthesis of this compound analogs is primarily achieved through strategic modifications of its core components. These modifications are designed to explore the structure-activity relationships (SAR) that dictate the compound's interaction with biological targets.

Modifications of the 4-Methoxyphenyl Substituent

The 4-methoxyphenyl group at the C2 position of the inosine scaffold is a key area for synthetic modification to modulate biological activity. A primary strategy for introducing diversity at this position involves the Suzuki or Stille cross-coupling reactions. These palladium-catalyzed reactions typically start with a 2-haloinosine precursor, which is then coupled with a variety of substituted phenylboronic acids or stannanes. This approach allows for the introduction of a wide range of functional groups on the phenyl ring.

Research has shown that even minor changes to the substituents on the phenyl ring can significantly impact the biological activity of the resulting compounds. For instance, the replacement of the 4-methoxy group with other electron-donating or electron-withdrawing groups can alter the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity for specific enzymes or receptors. nih.gov

A common modification is the demethylation of the 4-methoxy group to a 4-hydroxyl group. This can introduce a hydrogen bond donor, potentially altering the binding mode of the compound. Other modifications include the introduction of halogens (e.g., fluoro, chloro), alkyl groups, or other functional groups at various positions on the phenyl ring. nih.gov For example, studies on related 2-phenylquinolone structures have demonstrated that substitutions at the 3'- and 4'-positions of the phenyl ring can lead to compounds with varied cytotoxic and antimitotic activities. researchgate.net

| Original Substituent | Modified Substituent | Potential Rationale for Modification |

| 4-Methoxy | 4-Hydroxy | Introduce hydrogen bonding capability. |

| 4-Methoxy | 4-Fluoro | Alter electronic properties and metabolic stability. |

| 4-Methoxy | 4-Chloro | Modify steric and electronic profile. |

| 4-Methoxy | 4-Methyl | Increase lipophilicity. |

| 4-Methoxy | 3-Methoxy | Investigate positional isomer effects. csic.es |

Variations in the Ribose Moiety

The ribose moiety of this compound offers multiple sites for chemical modification, primarily at the 2'-, 3'-, and 5'-hydroxyl positions. These modifications are critical for influencing the compound's metabolic stability, cell permeability, and conformational preferences.

Selective protection of the hydroxyl groups is a prerequisite for most ribose modifications. For instance, the 2'- and 3'-hydroxyls can be protected as an isopropylidene ketal, allowing for selective reactions at the 5'-hydroxyl position. csic.esmdpi.com Common modifications to the ribose ring include:

Deoxygenation: Synthesis of 2'-deoxy or 3'-deoxy analogs can enhance metabolic stability by preventing phosphorylation or degradation by cellular enzymes.

Fluorination: Introduction of a fluorine atom, particularly at the 2'-position, can induce a specific sugar pucker conformation, which may be favorable for binding to a target protein.

Alkylation and Acylation: Modification of the hydroxyl groups with alkyl or acyl chains can increase lipophilicity, potentially improving membrane permeability.

Carbocyclic Analogs: Replacing the ribose ring oxygen with a methylene (B1212753) group results in a carbocyclic nucleoside analog. This modification removes the glycosidic bond, making the compound resistant to phosphorolytic cleavage.

The synthesis of these ribose-modified analogs often involves multi-step procedures starting from appropriately protected nucleoside precursors. For example, the synthesis of 2'-C-methyl ribonucleosides has been explored for antiviral activity, involving a sequence of silylation, benzoylation, and desilylation to achieve the desired modification. acs.org

| Position of Modification | Type of Modification | Purpose |

| 2'-OH | Deoxygenation | Increase metabolic stability. |

| 2'-OH | Fluorination | Induce specific sugar pucker, enhance binding. |

| 3'-OH | Deoxygenation | Increase metabolic stability. |

| 5'-OH | Oxidation to Aldehyde | Intermediate for further functionalization. acs.org |

| Ring Oxygen | Replacement with CH2 | Create carbocyclic analog for enhanced stability. |

Synthesis of Phosphorylated Analogs and Bioconjugatable Derivatives for Biological Probing

To investigate the intracellular activity and targets of this compound, it is often necessary to synthesize phosphorylated analogs and derivatives suitable for bioconjugation.

Phosphorylated Analogs: The 5'-monophosphate, diphosphate (B83284), and triphosphate analogs are crucial for studying the interaction of the nucleoside with kinases and other nucleotide-binding proteins. The synthesis of these analogs typically involves the regioselective phosphorylation of the 5'-hydroxyl group. A common method is the Ludwig-Eckstein reaction, which uses 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one followed by oxidation and pyrophosphate displacement. Alternatively, chemical phosphorylation reagents like phosphorus oxychloride (POCl₃) can be used, often requiring prior protection of the 2'- and 3'-hydroxyl groups. acs.orgtandfonline.com The resulting 5'-monophosphate can serve as a substrate for enzymatic or chemical synthesis of the corresponding di- and triphosphates. tandfonline.com

Bioconjugatable Derivatives: For biological probing applications such as fluorescence imaging, affinity chromatography, or targeted delivery, derivatives of this compound containing a reactive linker are required. These linkers can be attached at several positions, including the C2-phenyl ring, the N1 position of the hypoxanthine base, or the 5'-position of the ribose.

A versatile approach is to introduce a functional group that can participate in "click chemistry," such as an azide (B81097) or a terminal alkyne. For example, an azide can be introduced at the C6 position of the purine ring via a reactive O6-(benzotriazol-1-yl) intermediate. nih.govmdpi.com This azide can then be coupled with an alkyne-containing molecule, such as a fluorescent dye or a biotin (B1667282) tag, using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govmdpi.com

Another strategy involves functionalizing the 4-methoxyphenyl substituent itself. For example, starting the synthesis with a phenylboronic acid that already contains a protected amine or a carboxylic acid linker would yield a derivative ready for conjugation after deprotection. Similarly, linkers can be attached to the 5'-hydroxyl group of the ribose moiety.

| Type of Derivative | Purpose | Synthetic Strategy |

| 5'-Monophosphate | Study interaction with kinases and IMPDH. tandfonline.com | Regioselective phosphorylation of 5'-OH. |

| Azide-modified | Bioconjugation via "click chemistry". nih.gov | Introduction of azide at C6 or other positions. |

| Alkyne-modified | Bioconjugation via "click chemistry". nih.gov | Introduction of alkyne at C2-phenyl or C6. |

| Carboxylic acid linker | Covalent attachment to amine-containing molecules. | Incorporation of a protected carboxyl group during synthesis. |

| Amine linker | Covalent attachment to carboxyl-containing molecules. | Incorporation of a protected amino group during synthesis. |

Molecular Interactions and Enzyme Target Identification of 2 4 Methoxyphenyl Inosine

Exploration of Interactions with Purine (B94841) Metabolic Enzymes

Purine metabolism is a critical pathway for cellular function, and its enzymes are common targets for therapeutic agents.

Inosine (B1671953) 5′-Monophosphate Dehydrogenase (IMPDH) Binding and Inhibition Profile

Inosine 5′-monophosphate dehydrogenase (IMPDH) is a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides, catalyzing the NAD+-dependent oxidation of inosine 5′-monophosphate (IMP) to xanthosine (B1684192) 5′-monophosphate (XMP). nih.govnih.govdrugbank.comtandfonline.com This function makes IMPDH a significant target for immunosuppressive, antiviral, and anticancer drugs. nih.govtandfonline.comgoogle.com The enzyme's activity is crucial for DNA and RNA synthesis, and its inhibition can lead to a reduction in cellular proliferation. tandfonline.comtandfonline.com

While there is extensive research on various IMPDH inhibitors, including those with phenyl and methoxyphenyl groups, no specific binding or inhibition data for 2-(4-Methoxyphenyl)inosine has been found. nih.govacs.org Studies on other compounds, such as benzoxazole (B165842) derivatives, have shown that modifications to phenyl substituents can significantly impact inhibitory activity against IMPDH. nih.govacs.org For instance, research on inhibitors from Mycobacterium tuberculosis IMPDH (MtbIMPDH) indicates that the enzyme's inhibition is sensitive to minor changes on phenyl rings. nih.govacs.org However, without direct experimental data, the binding mode and inhibition profile of this compound on IMPDH remain speculative.

Inhibition Data for Related IMPDH Inhibitors

| Compound Class | Target | K_i / IC50 | Inhibition Type |

|---|---|---|---|

| Benzoxazole Derivatives | MtbIMPDH2 | K_i,app as low as 14 nM | Not specified |

| Biphenyl Urea Derivatives (e.g., VX-497) | Human IMPDH | Not specified | Uncompetitive |

Purine Nucleoside Phosphorylase (PNP) Interaction Analysis

Purine nucleoside phosphorylase (PNP) is a ubiquitous enzyme in the purine salvage pathway. nih.govwikipedia.org Its primary function is the phosphorolysis of inosine and guanosine (B1672433) to their respective bases, hypoxanthine (B114508) and guanine, and ribose-1-phosphate. nih.govwikipedia.org PNP is a target for therapeutic intervention, particularly in T-cell malignancies, due to the role of its substrate, deoxyguanosine, in T-cell apoptosis. nih.gov

There is no specific research available on the interaction between this compound and PNP. Studies on other nucleoside analogs, such as 2′,3′-dideoxyinosine (ddI), have shown that they can be substrates for PNP and that their metabolism can be affected by PNP inhibitors. nih.govnih.gov For example, the mono- and diphosphate (B83284) forms of tenofovir (B777) have been identified as inhibitors of the PNP-dependent degradation of ddI. nih.gov However, the affinity and interaction of this compound with the active site of PNP have not been determined.

Investigations with Other Nucleoside-Processing Enzymes (e.g., Nucleoside Kinases, Deaminases)

Other enzymes involved in nucleoside metabolism include nucleoside kinases and deaminases. Nucleoside kinases phosphorylate nucleosides to form nucleotides, a crucial step for their incorporation into nucleic acids. Adenosine (B11128) deaminases acting on RNA (ADARs) convert adenosine to inosine within RNA molecules, a process known as A-to-I editing. nih.govmdpi.com This modification can alter the coding potential and structure of RNA. nih.gov

Specific investigations into the interaction of this compound with nucleoside kinases or deaminases have not been reported. It is unknown whether this compound can be phosphorylated by kinases or if it interacts with deaminases. Research on other kinase inhibitors has revealed unexpected interactions, such as the activation of deoxycytidine kinase (dCK) by protein kinase inhibitors like masitinib, but similar studies involving this compound are absent. d-nb.info

Investigation of Nucleic Acid Binding and Recognition

The ability of small molecules to bind to specific DNA or RNA structures is a key area of research for developing new therapeutic agents.

Potential Interactions with RNA Polymerases and Reverse Transcriptases

RNA polymerases are responsible for transcribing DNA into RNA, while reverse transcriptases synthesize DNA from an RNA template, a process essential for retroviruses like HIV. nih.gov The presence of modified nucleosides like inosine in RNA templates can affect the fidelity and processivity of these enzymes. nih.gov For instance, inosine in an RNA template is often read as guanosine by reverse transcriptases. mdpi.comnih.gov

There is no available data on the direct interaction of this compound with RNA polymerases or reverse transcriptases. It is not known whether this compound, either as a free nucleoside or if incorporated into a nucleic acid chain, would affect the function of these enzymes. Studies on HIV-1 reverse transcriptase have shown that its interaction with integrase is crucial for the reverse transcription process, but this does not directly involve external nucleoside analogs. nih.gov

Structure Activity Relationship Sar Studies of 2 4 Methoxyphenyl Inosine and Its Analogs

Impact of C2-Phenyl Substituent Modifications on Biological Activity

The substituent at the C2 position of the purine (B94841) ring plays a pivotal role in defining the biological profile of inosine (B1671953) analogs. The introduction of a phenyl group at this position, as in 2-(4-Methoxyphenyl)inosine, creates numerous possibilities for interaction with target enzymes, and modifications to this phenyl ring can fine-tune activity through electronic and steric effects.

The electronic properties of substituents on the C2-phenyl ring are a major determinant of biological activity. These properties are often quantified by Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent. wikipedia.org A positive Hammett value (σ > 0) indicates an electron-withdrawing group, while a negative value (σ < 0) signifies an electron-donating group.

In the context of IMPDH inhibitors, research has shown that the nature of the para-substituent on the C2-phenyl ring can dramatically alter inhibitory potency. For instance, in a series of related analogs, replacing the electron-donating 4-methoxy group (σp = -0.27) with a hydrogen-bond-donating 4-hydroxy group (σp = -0.37) led to a significant enhancement in potency. tandfonline.com Conversely, other studies on IMPDH inhibitors found that replacing the 4-methoxy group with thiomethyl or various electron-withdrawing groups resulted in a substantial increase in activity. nih.gov The size and electronic nature of halogen substituents at the para-position have also been shown to improve inhibitory properties. tandfonline.com These findings suggest that electronic tuning of the C2-phenyl ring is a critical strategy for optimizing the activity of these compounds.

Table 1: Hammett Constants for Common Para-Substituents

This table provides Hammett constants (σp) for various substituents, illustrating their electron-donating or electron-withdrawing character. Data sourced from publicly available chemical data compilations. wiredchemist.compitt.edu

| Substituent | Hammett Constant (σp) | Electronic Effect |

| -NH₂ | -0.66 | Strong Electron-Donating |

| -OH | -0.37 | Strong Electron-Donating |

| -OCH₃ | -0.27 | Electron-Donating |

| -CH₃ | -0.17 | Weak Electron-Donating |

| -H | 0.00 | Neutral |

| -Cl | 0.23 | Weak Electron-Withdrawing |

| -Br | 0.23 | Weak Electron-Withdrawing |

| -CO₂H | 0.45 | Electron-Withdrawing |

| -CF₃ | 0.54 | Strong Electron-Withdrawing |

| -CN | 0.66 | Strong Electron-Withdrawing |

| -NO₂ | 0.78 | Strong Electron-Withdrawing |

The size and spatial arrangement of the C2 substituent significantly influence how the molecule fits into a biological target's binding site. Both steric hindrance and the conformational flexibility of the C2-phenyl group are key factors. The lack of a C2-exocyclic amine, as in inosine compared to guanosine (B1672433), can alter steric effects within the binding pocket. nih.gov Studies on related purine derivatives have shown that bulky substituents at the C2 position can decrease biological activity. researchgate.net

Role of the Ribose Moiety in Molecular Recognition and Biological Efficacy

The ribose sugar is not merely a scaffold but an active participant in molecular recognition and biological function. Its hydroxyl groups can form crucial hydrogen bonds, and the conformation of the furanose ring itself is vital for correct positioning within an enzyme's active site. biorxiv.orgresearchgate.net

The hydroxyl groups of the ribose moiety are critical for interaction and activity. The 2'-hydroxyl group, in particular, has been identified as an important motif for the activity of some nucleoside analogs. acs.org Its deletion can lead to a significant decrease in antagonistic activity in certain systems. acs.org

The conformation of the five-membered furanose ring, known as sugar pucker, also plays a crucial role. The ribose ring is flexible and typically exists in an equilibrium between two major conformations: C2'-endo and C3'-endo. The C3'-endo pucker is characteristic of A-form helices (like those in RNA), while the C2'-endo pucker is found in B-form DNA. mdpi.com The predominant sugar puckering of inosine is the C2'-endo conformation. clockss.org Modifications to the nucleobase or the sugar itself can shift this equilibrium, thereby affecting how the nucleoside is recognized by its target. For example, 2'-O-methylation of the ribose tends to lock the conformation in the C3'-endo state. mdpi.com

Deliberate modification of the ribose moiety is a common strategy in drug design to enhance properties like stability, binding affinity, and cell permeability.

2'-Modifications : The synthesis of 2'-modified inosine analogs is an area of active research. nih.gov

2'-deoxy : The removal of the 2'-hydroxyl group to give a 2'-deoxyribose analog can have significant biological consequences. In some adenosine (B11128) derivatives, deleting the 2'-OH resulted in a marked decrease in antagonistic activity. acs.org

2'-fluoro : Introducing a fluorine atom at the 2' position is a common modification. In siRNA duplexes, 2'-fluoro modifications are well-tolerated and can lead to stable A-form RNA duplexes. nih.gov

2'-O-methyl (2'-OMe) : This modification generally increases the stability of duplexes and favors a C3'-endo sugar pucker. mdpi.combeilstein-journals.org

3'-Modifications : Modifications at the 3' position of the ribose are also explored to alter the properties of nucleoside analogs. mdpi.com

L-ribose : The use of the unnatural L-ribose enantiomer instead of the natural D-ribose can have profound effects. In studies of N1-inosine monophosphate analogues, the activity of compounds with an L-ribose configuration varied significantly compared to their D-ribose counterparts, suggesting different binding modes or steric clashes within the target protein. mdpi.com For some analogs, the switch to L-ribose resulted in a 30-fold reduction in activity. mdpi.com

Table 2: Effects of Representative Ribose Modifications

This table summarizes the general impact of common modifications to the ribose moiety on nucleoside conformation and stability.

| Modification | Common Effect on Sugar Pucker | General Impact on Duplex Stability | Reference |

| 2'-Deoxy | Favors C2'-endo | Decreases stability vs. RNA | acs.org |

| 2'-Fluoro | Favors C3'-endo (A-form) | Increases stability | nih.gov |

| 2'-O-Methyl | Favors C3'-endo (A-form) | Increases stability | mdpi.combeilstein-journals.org |

| L-Ribose | Can alter binding affinity | Variable, often reduces activity | mdpi.com |

Influence of Purine Ring Substitutions (Beyond C2)

While the C2-substituent is a primary focus, modifications at other positions on the purine ring also critically influence the SAR of inosine analogs.

C6-Position : The C6-carbonyl group of inosine is a key hydrogen bond acceptor. Its replacement or modification can drastically alter binding. For example, replacing the C6-carbonyl with a C6-amino group (transforming inosine to adenosine) introduces a hydrogen bond donor and changes the recognition properties of the nucleoside. nih.gov

C8-Position : Substitution at the C8 position is a well-established method for influencing the glycosidic bond conformation. Introducing a bulky substituent, such as a bromine atom, creates steric hindrance with the ribose ring, which forces the nucleobase into a syn conformation. nih.gov This can be a useful tool for probing the required conformation for biological activity.

N1-Position : The N1 nitrogen of the purine ring is involved in Watson-Crick base pairing and can be a site for hydrogen bonding with protein residues. Its protonation state and accessibility are important for binding.

N3 and N7 Positions : These nitrogens can act as hydrogen bond acceptors or sites for metal ion coordination, and their availability for binding can be influenced by the nature of substituents at adjacent positions like C2 and C6. nih.gov

Modifications at N1, N3, N7, N9, C6, and C8 Positions of the Inosine Scaffold

The inosine scaffold provides several positions where chemical modifications can profoundly influence biological activity.

N1 Position: Alkylation at the N1 position of the inosine ring is a known modification. For instance, the synthesis of N1-alkyl analogs of cyclic inosine-diphosphate-ribose (cIDPR) has been reported. researchgate.net However, it is well-established that N1-alkylated inosines are prone to purine ring-opening when treated with alkali, which can lead to degradation. researchgate.net This instability highlights the chemical sensitivity of this position and its importance in maintaining the integrity of the purine ring.

N3 and N7 Positions: The N3 and N7 atoms of the purine ring are crucial for molecular interactions. The N7 position, in particular, is often involved in hydrogen bonding with enzyme active sites or can be protonated, a feature exploited in the rational design of transition-state analogue inhibitors for enzymes like purine nucleoside phosphorylase (PNP). acs.org While specific modifications at the N3 position of this compound are not extensively documented in the provided context, its location within the purine ring suggests a potential role in establishing hydrogen bonds that contribute to binding affinity. The biosynthesis of the purine ring involves the N3 and N9 nitrogens being derived from the ammonium (B1175870) chloride pool in certain labeling studies. mdpi.com

C6 Position: The C6 position of inosine is characterized by a carbonyl (oxo) group, which is fundamental to its identity and its ability to act as a substrate or inhibitor for enzymes like IMPDH. Modifications often begin with 6-chloropurine (B14466) riboside, where the chloro group is a versatile handle for introducing other functionalities. nih.gov For example, it can be converted to a 6-dimethylaminopurine (B21663) or 6-benzyloxypurine (B160809) intermediate during the synthesis of 2'-substituted inosine analogs. nih.gov The 2-amino group of guanosine (which inosine lacks) is a key recognition element in the minor groove of DNA, and its absence in inosine-substituted DNA weakens the binding of certain drugs. acs.org This underscores the importance of the substituent at the C6-equivalent position for molecular recognition.

C8 Position: The C8 position is a frequent site for substitution in purine analogs. mdpi.com In isotopic labeling studies, the C8 carbon can be specifically labeled using precursors like 13C-formate, indicating its accessibility and role in the purine biosynthesis pathway. mdpi.comnih.gov Modifications at this site can influence the electronic properties and steric profile of the molecule, potentially altering its interaction with target enzymes.

N9 Position: The N9 position is vital as it is the site of glycosidic bond formation with the ribose sugar. This linkage is fundamental to the structure of the nucleoside. The biosynthesis of the purine ring involves the N9 nitrogen being derived from sources like the amide group of glutamine.

Bioisosteric Replacements within the Purine Heterocycle

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the properties of a lead compound by exchanging an atom or group with another that has similar physicochemical or topological properties. cambridgemedchemconsulting.comresearchgate.net This approach has been applied to inosine analogs to enhance their biological activity or to circumvent existing patents.

Several bioisosteric replacements for the purine ring in related enzyme inhibitors have been explored:

Imidazo[1,2-a]pyridine (B132010) Scaffold: The imidazo[1,2-a]pyridine ring system serves as another effective bioisostere for the purine nucleus. For example, 2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine was synthesized as part of a study on potential IMPDH inhibitors. nih.govresearchgate.net

Triazole-Based Scaffolds: Triazole-containing compounds, such as N-(substitutedphenyl)-2-(5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-ylthiol)acetamides, have been designed as potential inhibitors for enzymes like cholinesterases, demonstrating the versatility of the methoxyphenyl moiety attached to different heterocycles. bohrium.com

The concept of bioisosterism is not limited to the core heterocycle. The ether linkage or the methoxy (B1213986) group on the phenyl ring could also be replaced. For instance, replacing an oxygen atom with a sulfur atom (CdO vs. CdS) is a common divalent bioisosteric replacement. u-tokyo.ac.jp

Correlation of Structural Features with Specific Enzyme Inhibition Profiles and Binding Affinity

The structural modifications of this compound and its analogs are directly correlated with their ability to inhibit specific enzymes, most notably IMPDH. IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides, making it a key target for immunosuppressive, antiviral, and anticancer agents. tandfonline.comnih.gov

Studies on 2-substituted IMP analogs have shown that those with electron-withdrawing substituents on the phenyl ring of a 2-benzylthio group exhibit strong inhibition of E. coli IMPDH, which is competitive with the natural substrate, IMP. nih.gov This suggests that the electronic nature of the C2 substituent is a key determinant of inhibitory potency.

In a series of benzoxazole-based IMPDH inhibitors, which are bioisosteric analogs, SAR studies revealed that substitutions at the 2- and 3-positions of an aryl ether group were important for activity. nih.gov This highlights the critical role of the methoxyphenyl group in compounds like this compound for binding and inhibition. For a series of urea-based inhibitors of C. parvum IMPDH, a 4-methoxyphenyl (B3050149) group was part of the core structure of potent analogs, with some exhibiting IC50 values below 2 nM and over 1000-fold selectivity against human IMPDH type 2. acs.org

Fragment-based screening against M. thermoresistible IMPDH identified a phenylimidazole derivative as a starting point. acs.orgnih.gov Linking two molecules of this fragment led to a more than 1000-fold improvement in affinity, with the resulting compound featuring a 4-methoxyphenyl group and showing an IC50 of 0.52 μM. acs.orgnih.gov The removal or replacement of the imidazole (B134444) group in these linked inhibitors resulted in a significant loss of activity, confirming its importance for binding. nih.gov

The following table summarizes the inhibitory activity of various analogs, illustrating the correlation between structural features and enzyme inhibition.

| Compound/Analog Series | Enzyme Target | Key Structural Features | Inhibitory Activity (Ki,app or IC50) | Reference |

|---|---|---|---|---|

| Benzoxazole (B165842) Analog (Compound 2) | MtbIMPDH2ΔCBS | 2-(2,3-dichlorophenyl)benzoxazole derivative | 76 nM (Ki,app) | nih.gov |

| Benzoxazole Analog (Compound 3) | MtbIMPDH2ΔCBS | Benzoxazole with modified aryl ether | 14 nM (Ki,app) | nih.gov |

| Urea-based Inhibitor (Compound 5f) | CpIMPDH | 1-(4-Methoxyphenyl)-3-(aryl)urea structure | <2 nM (IC50) | acs.org |

| Linked Fragment (Compound 31) | MthIMPDHΔCBS | Linked phenylimidazole fragments, includes 1-methyl-4-phenyl-1H-imidazole | 0.52 μM (IC50) | acs.orgnih.gov |

| Mycophenolic Adenine Dinucleotide (MAD) Analog | hIMPDH-I / hIMPDH-II | 2-(4-pyridyl) MAD derivative | 0.6 nM / 14 nM (Ki) | tandfonline.com |

Biochemical and Cellular Mechanisms of Action of 2 4 Methoxyphenyl Inosine

Impact on Purine (B94841) Nucleotide Biosynthesis Pathways in Model Systems

Purine nucleotides are essential for a vast array of cellular functions, including serving as precursors for DNA and RNA synthesis, acting as energy currency (ATP, GTP), and participating in cellular signaling. nih.govnews-medical.net The de novo and salvage pathways are the two main routes for their production. nih.govfrontiersin.org Investigating how exogenous compounds like 2-(4-Methoxyphenyl)inosine affect these pathways is critical to understanding their mechanism of action.

Measurement of Intracellular Purine Nucleotide Pool Levels in Treated Cells

A primary method to determine a compound's impact on purine metabolism is to quantify the intracellular pools of purine nucleotides (e.g., ATP, GTP, IMP) in cells after treatment. A significant alteration in these pools can indicate inhibition or activation of key enzymes in the biosynthesis pathways. For instance, inhibitors of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in de novo guanine (B1146940) nucleotide synthesis, lead to a depletion of guanine nucleotides and an accumulation of IMP. tandfonline.com

A thorough review of the scientific literature did not yield specific studies that have measured the intracellular purine nucleotide pool levels in any model system following treatment with this compound. Therefore, no data is available on its direct effects on the levels of ATP, GTP, or other purine nucleotides.

Tracing Metabolic Fate and Incorporation into Nucleic Acids in in vitro cellular models (e.g., bacterial, fungal, parasitic cells, non-human mammalian cell lines)

To understand the full metabolic journey of a nucleoside analogue, researchers often employ radiolabeling or stable isotope labeling techniques. These methods allow for the tracing of the compound as it is taken up by the cell, potentially metabolized by cellular enzymes, and incorporated into larger macromolecules like DNA and RNA. bath.ac.uk This analysis reveals whether the compound acts as a chain terminator in nucleic acid synthesis or has other metabolic fates.

Currently, there are no published research findings that trace the metabolic fate of this compound in any in vitro cellular model. Studies on its incorporation into the nucleic acids of bacterial, fungal, parasitic, or non-human mammalian cells have not been reported in the available scientific literature.

Cellular Uptake and Transport Mechanisms in Model Organisms

The ability of a nucleoside analogue to exert an intracellular effect is contingent upon its ability to cross the cell membrane. This transport is primarily mediated by two major families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). researchgate.netnih.gov

Profiling of Nucleoside Transporter Interactions (e.g., ENT, CNT)

Characterizing the interaction of a compound with specific transporter subtypes (e.g., hENT1, hCNT2) is crucial for understanding its cellular uptake kinetics and tissue-specific effects. psu.edu This is often achieved through competitive binding assays or by measuring the uptake of a radiolabeled substrate in the presence of the compound of interest in cells engineered to express a single transporter type. nih.gov

There is no available data from studies profiling the specific interactions of this compound with any members of the ENT or CNT families of nucleoside transporters. Consequently, its affinity for these transporters and its primary route of cellular entry remain unknown.

Quantitative Assessment of Cellular Permeability

A search of the scientific literature did not reveal any studies that have quantitatively assessed the cellular permeability of this compound.

Cellular Response and Pathway Perturbations (excluding proliferation/cytotoxicity as primary focus)

Upon entering the cell, a bioactive compound can perturb various signaling pathways and cellular processes beyond its primary metabolic effects. These can include the activation of stress responses, alterations in gene expression, or changes in protein function, which are often investigated using transcriptomics, proteomics, and other systems biology approaches. For example, inosine itself has been shown to modulate mTORC1 signaling and enhance mitochondrial respiration under nutrient starvation in certain cancer cells. nih.gov

Specific research detailing the broader cellular responses and pathway perturbations induced by this compound, aside from general cytotoxicity or effects on proliferation, is not available in the current body of scientific literature. Therefore, its impact on specific cellular signaling cascades or other metabolic pathways remains to be elucidated.

Transcriptomic and Proteomic Analysis of Treated Model Cells

A study on the effects of a potent bacterial IMPDH inhibitor, G6, on Acinetobacter baumannii and Escherichia coli revealed significant and distinct alterations in their transcriptomes. asm.orgasm.org In A. baumannii, treatment with the IMPDH inhibitor led to significant changes in the expression of 523 genes, while in E. coli, 2108 genes were affected. asm.org These findings highlight that the response to IMPDH inhibition can be species-specific. asm.orgasm.org

Gene Expression Related to Purine Metabolism:

Inhibition of IMPDH is expected to disrupt the purine biosynthesis pathway. The transcriptomic analysis of bacteria treated with an IMPDH inhibitor showed differential regulation of genes involved in this pathway between species. asm.orgasm.org This suggests that cells attempt to compensate for the blockage of guanine nucleotide synthesis by modulating the expression of related metabolic genes. asm.org For instance, in M. tuberculosis, the stringent response, which is a global reprogramming of gene expression in response to nutrient starvation, can be triggered by the depletion of GTP pools resulting from IMPDH inhibition. This response involves the downregulation of genes for ribosomal proteins and rRNA, and the upregulation of genes for amino acid biosynthesis. nih.gov

Protein Levels Related to Stress Responses:

The cellular stress resulting from the inhibition of a key metabolic enzyme like IMPDH can trigger various stress responses. In the study with the IMPDH inhibitor G6, genes related to stress responses showed opposite regulation in A. baumannii and E. coli. asm.orgasm.org Notably, major heat shock genes were upregulated in E. coli but downregulated in A. baumannii. asm.org This differential response may contribute to the observed differences in bactericidal kinetics. asm.orgasm.org

Furthermore, proteomic analyses of Cryptosporidium parvum-infected host cells have shown extensive changes in host cell protein expression, including the downregulation of metabolism-related enzymes as the parasite scavenges resources. nih.gov While not a direct study of an IMPDH inhibitor, it illustrates the profound impact that disruption of nucleotide metabolism can have on the cellular proteome. nih.gov

Table 1: Illustrative Transcriptomic Changes in Response to IMPDH Inhibition in Bacteria

| Gene Category | Organism | Observed Change in Gene Expression | Reference |

| Purine Biosynthesis | A. baumannii / E. coli | Differential regulation between species | asm.orgasm.org |

| Stress Response | A. baumannii | Downregulation of heat shock genes | asm.org |

| Stress Response | E. coli | Upregulation of heat shock genes | asm.org |

| Siderophore Biosynthesis | A. baumannii / E. coli | Downregulation | nih.gov |

Investigation of Cellular Signaling Pathway Modulation

The modulation of cellular signaling pathways is a key aspect of the mechanism of action of many bioactive compounds. While direct studies on this compound are limited, the effects of inosine and structurally related molecules on various signaling cascades have been documented.

MAPK/ERK Pathway:

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. researchgate.net Studies have shown that inosine can modulate this pathway. For example, in vivo, inosine has been found to protect alveolar epithelial cells from hyperoxia-induced DNA damage through the activation of the MAPK pathway, specifically ERK1/2. nih.gov Conversely, in human melanoma cells, inosine has been shown to enhance proliferation through the activation of the PLC-PKC-MEK1/2-ERK1/2 pathway. researchgate.net

PI3K/Akt Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another central regulator of cell growth, survival, and metabolism. hapres.comcore.ac.uk Inosine has been implicated in the modulation of this pathway as well. In melanoma cells, the proliferative effects of inosine are mediated in part by the PI3K pathway. researchgate.net Furthermore, in other contexts, natural compounds have been shown to exert their effects by modulating the PI3K/Akt pathway. nih.gov

NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. core.ac.uk Inosine has demonstrated anti-inflammatory properties, and this is, in part, attributed to its ability to modulate the NF-κB pathway. core.ac.uk Specifically, inosine pretreatment has been shown to attenuate LPS-induced lung injury by regulating the TLR4/MyD88/NF-κB signaling pathway. core.ac.uk A compound with a methoxyphenyl group, 4-methoxyhonokiol, has also been shown to inhibit NF-κB activation. nih.gov

Table 2: Potential Signaling Pathways Modulated by Inosine and Related Compounds

| Signaling Pathway | Effect | Model System | Reference |

| MAPK/ERK | Activation (protective) | Rat alveolar epithelial cells | nih.gov |

| PLC-PKC-MEK1/2-ERK1/2 | Activation (proliferative) | Human melanoma cells | researchgate.net |

| PI3K/Akt | Activation (proliferative) | Human melanoma cells | researchgate.net |

| TLR4/MyD88/NF-κB | Inhibition (anti-inflammatory) | In vivo lung injury model | core.ac.uk |

Antimicrobial or Antiviral Effects in In Vitro or Non-Human In Vivo Models (Focus on Mechanism)

The primary antimicrobial mechanism of this compound and its analogs is the inhibition of IMPDH, an enzyme that is essential for the de novo biosynthesis of guanine nucleotides in many pathogens. nih.govscispace.com

Mechanistic Basis of Action against Specific Pathogens

Mycobacterium tuberculosis:

M. tuberculosis, the causative agent of tuberculosis, relies on IMPDH2 (encoded by the guaB2 gene) for the synthesis of guanine nucleotides. parasite-journal.org This makes IMPDH2 a vulnerable target for antitubercular drugs. scispace.com Benzoxazole-based inhibitors, a class to which this compound is related, have been developed as potent inhibitors of M. tuberculosis IMPDH2. scispace.compnas.org The mechanism of these inhibitors often involves binding to the NAD+ cofactor site of the enzyme, which is significantly different from the corresponding site in human IMPDHs, thus providing selectivity. scispace.com Inhibition of IMPDH2 leads to the depletion of the guanine nucleotide pool, which is bactericidal. nih.gov

Cryptosporidium parvum:

Cryptosporidium parvum, a protozoan parasite that causes severe diarrheal disease, also depends on IMPDH for guanine nucleotide synthesis. pnas.org The C. parvum IMPDH (CpIMPDH) is structurally distinct from mammalian IMPDHs, having likely been acquired through lateral gene transfer from a bacterium. This difference has been exploited to develop selective inhibitors. Benzoxazole (B165842) derivatives are among the classes of compounds that have been optimized as potent inhibitors of CpIMPDH. The inhibition of CpIMPDH effectively starves the parasite of essential guanine nucleotides, leading to the inhibition of its growth and replication.

Study of Resistance Mechanisms in Evolving Model Organism Strains

The development of resistance is a significant challenge in antimicrobial therapy. Studies on IMPDH inhibitors have shed light on potential resistance mechanisms.

In Mycobacterium tuberculosis:

Resistance to IMPDH inhibitors in M. tuberculosis can arise through several mechanisms. One observed mechanism is the amplification of a genomic region that includes the guaB2 gene, leading to overexpression of the target enzyme. asm.org Another potential mechanism is the development of mutations in the promoter region of guaB2, which could also lead to increased expression. asm.org Furthermore, because M. tuberculosis possesses a purine salvage pathway, supplementation with external guanine can rescue the bacteria from the effects of IMPDH inhibitors, suggesting that the availability of guanine in the host environment could influence drug efficacy. asm.orgnih.gov

In Cryptosporidium parvum:

Direct studies of resistance mechanisms in C. parvum are challenging due to difficulties in culturing the parasite. However, a model system using Toxoplasma gondii engineered to rely on CpIMPDH has been used to assess inhibitor selectivity and, by extension, potential resistance mechanisms. nih.govscispace.com Resistance in this system would likely arise from mutations in the CpIMPDH gene that reduce the binding affinity of the inhibitor. The high selectivity of some inhibitors for CpIMPDH over the host enzyme suggests that such mutations would be specific to the parasite's enzyme. nih.gov

Table 3: Mechanisms of Action and Resistance

| Feature | Mycobacterium tuberculosis | Cryptosporidium parvum | Reference |

| Mechanism of Action | Inhibition of IMPDH2 (guaB2) leading to guanine nucleotide depletion. | Inhibition of IMPDH leading to guanine nucleotide depletion. | nih.govscispace.compnas.org |

| Resistance Mechanisms | Gene amplification of guaB2, promoter mutations, guanine salvage. | Putative mutations in the IMPDH gene affecting inhibitor binding. | nih.govasm.orgnih.govscispace.com |

Advanced Characterization and Analytical Methodologies for 2 4 Methoxyphenyl Inosine

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of 2-(4-Methoxyphenyl)inosine.

Nuclear Magnetic Resonance (NMR) for Definitive Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom in the molecule.

In ¹H NMR analysis of related 2-substituted inosine (B1671953) analogs, characteristic signals are observed for the purine (B94841) and ribose protons. For instance, the proton at the 8-position of the purine ring typically appears as a singlet, while the anomeric proton of the ribose moiety (H-1') presents as a doublet. The protons of the methoxyphenyl group exhibit characteristic aromatic splitting patterns. nih.govmdpi.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The chemical shifts of the carbons in the purine ring, the ribose sugar, and the methoxyphenyl substituent are unique and allow for complete assignment of the carbon skeleton. nih.govmdpi.com Gradient-selected homo- and heteronuclear correlation spectroscopy can be employed for unambiguous assignment of all proton and carbon signals. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2-Substituted Inosine Analogs

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-8 (purine) | ~8.0-8.5 (s) | ~144.0 |

| H-1' (ribose) | ~6.0-6.3 (d) | ~87.4-88.6 |

| H-2' (ribose) | ~4.5-5.3 (m) | ~72.0-84.7 |

| H-3' (ribose) | ~4.2-5.1 (m) | ~72.1-82.1 |

| H-4' (ribose) | ~4.1-4.3 (m) | ~85.6-90.0 |

| H-5' (ribose) | ~3.5-4.0 (m) | ~61.9-62.7 |

| Aromatic-H (methoxyphenyl) | ~6.8-7.9 (m) | ~114.4-161.7 |

| OCH₃ | ~3.7-4.2 (s) | ~55.7 |

Note: The exact chemical shifts for this compound may vary depending on the solvent and specific experimental conditions. The data presented is a representative range based on structurally similar compounds found in the literature. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragment Analysis, including Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound with high accuracy. This allows for the confirmation of its elemental composition. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provide mass measurements with errors in the parts-per-million (ppm) range, which is crucial for distinguishing between compounds with the same nominal mass. acs.orgukm.edu.myresearchgate.net

In addition to molecular weight determination, HRMS coupled with fragmentation techniques (MS/MS) can be used to analyze the structure of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced, which provides valuable information about the connectivity of the different structural motifs within this compound. This is also instrumental in identifying potential metabolites by detecting modifications to the parent compound. acs.orgukm.edu.my

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Properties

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds, such as N-H stretching in the purine ring, O-H stretching of the ribose hydroxyl groups, C=O stretching of the lactam group in the inosine core, C-O stretching of the methoxy (B1213986) group and the ribose ether linkages, and C=C and C=N stretching vibrations within the aromatic and purine ring systems. cancer.govuni-rostock.de

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the purine and methoxyphenyl chromophores. mdpi.combohrium.comresearchgate.net The position and intensity of these absorptions can be influenced by the solvent and the electronic interaction between the two aromatic systems. whiterose.ac.uk

Chromatographic Purification and Purity Assessment

Chromatographic techniques are fundamental for the isolation, purification, and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis, Quantitative Determination, and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for its quantitative determination. Reversed-phase HPLC, often using a C18 column, is commonly employed for the analysis of nucleoside analogs. nih.govnuph.edu.uarjptonline.org

A typical HPLC method involves a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netresearchgate.net The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase. By using a suitable detector, such as a UV detector set at a wavelength where the compound absorbs strongly, a chromatogram is obtained where the peak area of this compound is proportional to its concentration. nuph.edu.ua This allows for the determination of its purity by comparing the area of the main peak to the areas of any impurity peaks. nih.govrjptonline.org HPLC can also be adapted for chiral separations if necessary, to resolve different enantiomers or diastereomers.

Table 2: Representative HPLC Conditions for Analysis of Related Compounds

| Parameter | Condition |

| Column | Reversed-phase C8 or C18 |

| Mobile Phase | Gradient of aqueous buffer (e.g., sodium phosphate) and methanol |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at ~240-260 nm |

| Column Temperature | Often maintained at an elevated temperature (e.g., 45 °C) for better resolution |

Note: These are general conditions and would need to be optimized for the specific analysis of this compound. nih.govnuph.edu.uarjptonline.org

Thin-Layer Chromatography (TLC) and Preparative Column Chromatography for Isolation and Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of chemical reactions during the synthesis of this compound and for preliminary purity checks. nih.govmissouri.edu A small spot of the sample is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The different components of the mixture travel up the plate at different rates, resulting in their separation. The position of the spots can be visualized under UV light. mdpi.commissouri.edu

For the isolation and purification of larger quantities of this compound, preparative column chromatography is employed. nih.govmdpi.commissouri.edu This technique operates on the same principles as TLC but on a larger scale. A glass column is packed with a stationary phase, typically silica gel, and the sample mixture is loaded onto the top. A solvent or a mixture of solvents (eluent) is then passed through the column, and the separated components are collected in fractions as they elute from the bottom of the column. nih.govmdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique offers an unparalleled level of detail, providing bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state. For this compound, a single-crystal X-ray diffraction analysis would reveal the spatial orientation of the methoxyphenyl substituent relative to the inosine core, the conformation of the ribose sugar ring (i.e., the pucker), and the intricate network of intermolecular interactions, such as hydrogen bonds and stacking interactions, that stabilize the crystal lattice. This structural information is foundational for computational modeling studies, including docking simulations, aimed at predicting its binding mode to biological targets.

No specific crystallographic data for this compound were found in the public domain at the time of this writing.

Advanced Biophysical Techniques for Ligand-Target Interactions

Beyond the static picture provided by X-ray crystallography, a comprehensive understanding of a ligand's biological activity requires a dynamic perspective on its interactions with its target macromolecules. Advanced biophysical techniques are indispensable for characterizing these interactions in solution, providing quantitative data on binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur upon the binding of a ligand to its target molecule. By titrating this compound into a solution containing its biological target, ITC can determine the binding affinity (Kd), the stoichiometry of binding (n), the enthalpy change (ΔH), and the entropy change (ΔS) of the interaction in a single experiment. This complete thermodynamic profile provides deep insights into the forces driving the binding event. For instance, a favorable enthalpic contribution might suggest strong hydrogen bonding and van der Waals interactions, while a significant entropic contribution could indicate the release of ordered solvent molecules from the binding interface.

Specific ITC data for the interaction of this compound with a biological target were not publicly available.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of binding events at a sensor surface. In a typical SPR experiment, the target molecule is immobilized on the sensor chip, and a solution containing this compound is flowed over the surface. The binding of the ligand to the immobilized target causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. This allows for the determination of the association rate constant (kon) and the dissociation rate constant (koff), which together define the binding affinity (Kd = koff/kon). SPR provides a detailed kinetic profile of the interaction, offering a deeper understanding of the binding mechanism beyond the equilibrium thermodynamics provided by ITC.

No specific SPR kinetic data for this compound were found in the available literature.

Fluorescence Spectroscopy for Conformational Dynamics and Binding Assays

Fluorescence spectroscopy is a versatile technique that can be employed to study ligand-target interactions and conformational changes. While this compound itself may possess intrinsic fluorescence due to its aromatic system, this signal can be utilized to probe its binding to a target. Changes in the fluorescence intensity, emission wavelength, or polarization upon binding can provide information about the binding event and the local environment of the ligand in the binding pocket. Alternatively, if the target molecule possesses intrinsic fluorophores (e.g., tryptophan residues), the binding of this compound can quench or enhance this fluorescence, providing a means to quantify the binding affinity. Furthermore, fluorescence-based assays can be developed to screen for inhibitors that compete with this compound for binding to its target.

Specific studies employing fluorescence spectroscopy to investigate the conformational dynamics and binding of this compound were not identified in the public record.

Computational and Theoretical Studies of 2 4 Methoxyphenyl Inosine

Molecular Docking and Virtual Screening for Identification of Putative Biological Targets

Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation of a ligand to a protein and to screen large libraries of compounds for potential binders to a specific target. researchgate.netnih.govresearchgate.net In the context of 2-(4-Methoxyphenyl)inosine, these methods are instrumental in identifying its putative biological targets.

Virtual screening simulations have been employed to explore the potential targets for compounds containing the 2-(4-methoxyphenyl) moiety. For instance, in a large-scale target identification study of herbal medicine components, a compound featuring a 2-(4-methoxyphenyl) group was predicted to interact with inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) through virtual screening. yangenebio.cn IMPDH is a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides and a validated target for antiviral and anticancer drugs. nih.govtandfonline.comacs.org

Molecular docking studies can further refine these predictions by providing detailed information about the binding mode and the specific interactions between this compound and the active site of a potential target. For example, docking studies of benzoxazole (B165842) derivatives with IMPDH from Cryptosporidium parvum have been used to understand their inhibitory mechanism. nih.govscialert.net Similar approaches can be applied to this compound to assess its potential as an IMPDH inhibitor. The process involves docking the ligand into the active site of the protein and evaluating the binding affinity based on scoring functions that consider factors like intermolecular energies, internal energies, and torsional energies. nih.gov

Table 1: Example of Molecular Docking Parameters for Target Identification

| Parameter | Description | Relevance to this compound |

| Target Protein | The three-dimensional structure of the potential biological target (e.g., IMPDH, kinases, etc.). | Structures of human enzymes like IMPDH are available in the Protein Data Bank (PDB). |

| Ligand Structure | The three-dimensional structure of this compound. | Can be generated and optimized using computational chemistry software. |

| Docking Algorithm | The computational method used to predict the binding pose (e.g., AutoDock, GOLD). | Different algorithms can be tested to ensure the reliability of the results. |

| Scoring Function | A mathematical function used to estimate the binding affinity (e.g., binding energy in kcal/mol). | Lower binding energy values generally indicate a more favorable interaction. |

| Binding Site | The specific region on the protein where the ligand is predicted to bind. | For enzymes, this is typically the active site. |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. researchgate.netresearchgate.netkfu.edu.saacs.orgresearchgate.netmdpi.com These calculations provide fundamental insights into the molecule's behavior and can help in understanding its biological activity.

DFT studies can determine various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability. researchgate.netkfu.edu.sa For nucleoside analogues, descriptors such as the energy of the next lowest unoccupied molecular orbital (E(NL)), electrophilicity (ω), and van der Waals surface area (SA) have been shown to correlate with their anticancer activity. researchgate.net

These calculations can be performed in both the gas phase and in the presence of a solvent to better mimic biological conditions. researchgate.netresearchgate.net The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), can significantly influence the calculated properties and their correlation with experimental data. researchgate.net

Furthermore, quantum chemical calculations can predict spectroscopic properties, such as UV-Vis and infrared spectra. google.com For inosine (B1671953) and its derivatives, spectroscopic studies have revealed that interactions with other molecules can lead to shifts in their absorption spectra, indicating the formation of complexes. google.com The effect of substitutions, like replacing guanosine (B1672433) with inosine, on the spectroscopic properties of DNA-stabilized silver nanoclusters has also been investigated, showing position-dependent changes in fluorescence decay times. nih.govrsc.org

Table 2: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance for this compound |

| Total Energy (E) | The total electronic energy of the molecule. | Used to compare the stability of different conformations. |

| HOMO Energy (E_HOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy (E_LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Dipole Moment (µ) | A measure of the polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Atomic Charges | The distribution of electron density on each atom. | Important for understanding electrostatic interactions with a target. |

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions, Conformational Landscapes, and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of ligand-protein interactions, the conformational landscape of molecules, and the influence of the solvent over time. nih.govresearchgate.netarxiv.orgnih.gov For this compound, MD simulations are crucial for understanding its behavior in a biological environment.

The conformational preferences of this compound itself can also be investigated using MD simulations. nih.govresearchgate.netresearchgate.net The flexibility of the glycosidic bond and the sugar pucker are important determinants of a nucleoside's ability to bind to its target. researchgate.netresearchgate.net Studies on modified nucleosides have shown that substitutions can significantly affect their conformational dynamics. nih.gov For instance, simulations of inosine and its methyl derivatives have been used to validate and reparameterize force fields to accurately reproduce experimental conformational properties. researchgate.netresearchgate.net

Solvent effects are explicitly included in MD simulations, providing a more realistic representation of the biological milieu compared to gas-phase calculations. nih.gov The interactions with water molecules can influence the conformation of both the ligand and the protein, as well as the strength of their binding. nih.gov

Table 3: Typical Setup for an MD Simulation of a Ligand-Protein Complex

| Parameter | Description | Example for this compound |